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Introduction

This document provides a detailed protocol for the covalent labeling of amine-modified
oligonucleotides with ATTO 590 N-hydroxysuccinimide (NHS) ester. ATTO 590 is a fluorescent
dye belonging to the rhodamine class, known for its high photostability, strong absorption, and
high fluorescence quantum yield.[1][2] These characteristics make it an excellent choice for a
variety of applications in molecular biology and drug development, including fluorescence in
situ hybridization (FISH), real-time PCR, single-molecule detection, and high-resolution
microscopy.[1][2][3]

The labeling reaction is based on the covalent attachment of the ATTO 590 NHS-ester to a
primary amine group introduced at the 5', 3', or an internal position of the oligonucleotide.[3][4]
The NHS ester reacts with the unprotonated amino group to form a stable amide bond.[5][6]
This protocol outlines the necessary reagents, step-by-step procedure, purification of the
labeled oligonucleotide, and quality control measures.

Materials and Reagents
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Reagent/Material Specifications
Amine-modified Oligonucleotide Lyophilized, purified (e.g., HPLC or PAGE)
ATTO 590 NHS-ester Freshly prepared solution

Anhydrous Dimethylformamide (DMF) or
Dimethyl Sulfoxide (DMSO)

Amine-free

0.1 M - 0.2 M Sodium Bicarbonate or Carbonate

Labeling Buffer
Buffer, pH 8.0-9.0

Reversed-phase HPLC or gel filtration column

Purification System
(e.g., Sephadex G-25)

Nuclease-free Water

) Microcentrifuge tubes, pipettes, vortexer,
Standard lab equipment
spectrophotometer

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific
oligonucleotide sequence and desired degree of labeling.

Preparation of Reagents

« Amine-Modified Oligonucleotide Solution:

o Dissolve the lyophilized amine-modified oligonucleotide in nuclease-free water to a final
concentration of 0.1 mM (e.g., 5 nmol in 50 pL).

o If the oligonucleotide is stored in a buffer containing primary amines (e.g., Tris), it must be
desalted or dialyzed against an amine-free buffer like PBS before labeling.[7]

e ATTO 590 NHS-ester Stock Solution:

o Immediately before use, prepare a 5 mg/mL solution of ATTO 590 NHS-ester in anhydrous
DMF or DMSO. This solution should be protected from light.[8]
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» Labeling Buffer:

o Prepare a0.1 Mto 0.2 M sodium bicarbonate or carbonate buffer and adjust the pH to
between 8.0 and 9.0.[5] A pH of 8.3 is often a good starting point as it provides a good
balance between amine reactivity and NHS-ester hydrolysis.[9]

Labeling Reaction

 In a microcentrifuge tube, combine the amine-modified oligonucleotide solution and the
labeling buffer.

o Add the freshly prepared ATTO 590 NHS-ester solution to the oligonucleotide solution. A
molar excess of the dye is typically required. The optimal dye-to-oligonucleotide ratio may
need to be determined empirically, but a starting point of a several-fold molar excess is
recommended.

» Vortex the reaction mixture gently and incubate at room temperature for at least 2 hours with
continuous shaking. For some ATTO dyes, including ATTO 590, a longer incubation time of
up to 18 hours at room temperature may be necessary for the reaction to go to completion.

[5]

o Protect the reaction from light during incubation.

Purification of the Labeled Oligonucleotide

Purification is a critical step to remove unconjugated dye and unlabeled oligonucleotides.[3]
» Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
o This is the recommended method for achieving high purity.[3]

o Use a C18 column with a gradient of acetonitrile in an aqueous buffer (e.g.,
triethylammonium acetate).

o The more hydrophobic labeled oligonucleotide will elute later than the unlabeled
oligonucleotide.

o Gel Filtration Chromatography:
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o This method separates molecules based on size.

o Use a resin with an appropriate size exclusion limit (e.g., Sephadex G-25) to separate the
larger labeled oligonucleotide from the smaller, unconjugated dye molecules.[5]

Quantification and Quality Control

e UV-Vis Spectrophotometry:

o Measure the absorbance of the purified labeled oligonucleotide at 260 nm (for the
oligonucleotide) and at the absorption maximum of ATTO 590 (~594 nm).[3]

o The concentration of the oligonucleotide and the dye can be calculated using the Beer-
Lambert law. The degree of labeling (DOL), which is the ratio of dye molecules to
oligonucleotide molecules, can then be determined.

e Mass Spectrometry (MALDI-TOF):

o Confirm the successful conjugation and the purity of the final product by comparing the
molecular weight of the labeled oligonucleotide to the theoretical mass.[10]

Quantitative Data Summary
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Parameter

Recommended
Value/Range

Reference

Oligonucleotide Concentration

0.1 mM

ATTO 590 NHS-ester

Concentration

5 mg/mL in DMF or DMSO

Reaction Buffer

0.1 -0.2 M Sodium

Bicarbonate/Carbonate

Reaction pH

8.0-9.0

[5]

Reaction Time

2 - 18 hours at room

temperature

[5]

Purification Method

RP-HPLC or Gel Filtration

[3](5]

ATTO 590 Absorbance Max

(Amax)

~594 nm

[3]

ATTO 590 Emission Max

(Amax)

~624 nm

[3]

ATTO 590 Extinction

Coefficient (g)

120,000 cm~tM~1

[3]

Experimental Workflow Diagram
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\
ATTO 590 NHS-ester Mix Oligo, Buffer, Incubate (2-18h, RT) ( Purify Labeled Oligo \ Analyze by UV-Vis Spec
Stock Solution ‘ and Dye Solution Protected from Light URP-HPLC or Gel Filtration) ) and Mass Spectrometry
Amine-Modified
Oligonucleotide Solution

Click to download full resolution via product page
Caption: Workflow for labeling amine-modified oligonucleotides with ATTO 590 NHS-ester.

Storage and Handling

Fluorescently labeled oligonucleotides are light-sensitive and should be stored protected from
light.[8] For long-term storage, it is recommended to store them at -20°C in a slightly basic
buffer (e.g., TE buffer, pH 8.0) or lyophilized.[8][11] Avoid repeated freeze-thaw cycles.

Troubleshooting
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Issue Possible Cause Suggestion

- Ensure the pH of the labeling

- pH of the reaction buffer is buffer is between 8.0 and 9.0.-
too low.- NHS-ester has Prepare the NHS-ester

Low Labeling Efficiency hydrolyzed.- Presence of solution immediately before
primary amines in the oligo use.- Desalt or dialyze the
solution. oligonucleotide to remove any

amine-containing buffers.

- Optimize the HPLC gradient
Presence of Free Dye after

o - Inefficient purification. or use a longer gel filtration
Purification
column.
- Protect the dye and labeled
Degradation of the Dye - Exposure to light or ozone. oligonucleotide from light at all

times.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Note & Protocol: Labeling of Amine-Modified
Oligonucleotides with ATTO 590 NHS-Ester]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b12378153#protocol-for-labeling-oligonucleotides-
with-atto-590-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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